N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
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Overview
Description
N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-(2-methoxyethoxy)pyridine, tetrahydro-2H-pyran-4-ylmethanol, and isonicotinic acid or its derivatives. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 2-(2-methoxyethoxy)pyridine with a suitable alkylating agent to introduce the pyridin-4-ylmethyl group.
Esterification: Converting tetrahydro-2H-pyran-4-ylmethanol to its corresponding ester.
Amidation: Coupling the ester with isonicotinic acid or its derivatives to form the final isonicotinamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide may include other isonicotinamide derivatives with different substituents. Examples include:
- N-(pyridin-4-ylmethyl)-isonicotinamide
- N-(2-methoxyethyl)-isonicotinamide
- N-(tetrahydro-2H-pyran-4-yl)-isonicotinamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-26-10-11-28-19-12-17(2-6-22-19)14-24-21(25)18-3-7-23-20(13-18)29-15-16-4-8-27-9-5-16/h2-3,6-7,12-13,16H,4-5,8-11,14-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOGBAJMHNOEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CNC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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